molecular formula C19H13BrFN3OS B3313354 N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 946359-14-4

N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3313354
CAS No.: 946359-14-4
M. Wt: 430.3 g/mol
InChI Key: MCBXNZIWEYNQFJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. This bicyclic system is substituted with a 4-fluorophenyl group at position 6, a methyl group at position 3, and a carboxamide moiety at position 2, where the amide nitrogen is linked to a 4-bromophenyl group. The compound’s structure combines halogenated aromatic rings (Br and F) and a methyl group, which influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3OS/c1-11-17(18(25)22-15-8-4-13(20)5-9-15)26-19-23-16(10-24(11)19)12-2-6-14(21)7-3-12/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBXNZIWEYNQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Substituents (Position) Molecular Weight Key Functional Features Reported Activity/Notes Reference
N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide 6-(4-Fluorophenyl), 3-methyl, 2-carboxamide (N-4-bromophenyl) Not explicitly stated (estimated ~430-440 g/mol) Bromophenyl and fluorophenyl groups enhance lipophilicity; methyl group reduces steric hindrance. Likely aldose reductase inhibition (based on analogs).
6-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide (ID: G677-0104) 6-(4-Fluorophenyl), 3-methyl, 2-carboxamide (N-4-fluoro-3-(trifluoromethyl)phenyl) 437.39 Trifluoromethyl group increases electron-withdrawing effects; enhanced metabolic stability. Screening hit; potential enzyme modulation (exact target unspecified).
6-(4-fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide (ID: G677-0124) 6-(4-Fluorophenyl), 3-methyl, 2-carboxamide (N-3-(trifluoromethyl)phenyl) 419.40 Similar to G677-0104 but lacks 4-fluoro substitution; reduced steric bulk. Screening hit; structural analog with modified substituent positioning.
Ethyl 6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate 6-(4-Bromophenyl), 3-methyl, 2-carboxylate (ethyl ester) Not explicitly stated (CAS data) Ester group instead of carboxamide; lower polarity and potential prodrug applicability. Intermediate in synthesis of carboxamide derivatives.
3-(4-Fluorophenyl)-2-[((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-4-thiazolidinone (4d) 6-(4-Bromophenyl), 3-acetylhydrazone linked to thiazolidinone Not explicitly stated Thiazolidinone moiety introduces additional hydrogen-bonding capacity; hybrid structure. Aldose reductase inhibitor (IC₅₀ data not provided).
N-butyl-6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-carboxamide 6-(4-Bromophenyl), 3-carboxamide (N-butyl) Not explicitly stated (CAS data) Alkyl chain (butyl) increases lipophilicity; reduced aromatic interactions compared to aryl substituents. Structural analog with modified pharmacokinetic properties.

Key Structural and Functional Insights:

Substituent Effects :

  • Halogenated Aromatic Rings : Bromine (Br) and fluorine (F) substituents enhance lipophilicity and metabolic stability. The 4-fluorophenyl group in the target compound may improve target binding via dipole interactions, as seen in related aldose reductase inhibitors .
  • Trifluoromethyl Groups : Compounds like G677-0104 and G677-0124 incorporate trifluoromethyl groups, which increase electron-withdrawing effects and resistance to oxidative metabolism .

Carboxamide vs. Ester Derivatives :

  • The ethyl ester analog () lacks the hydrogen-bonding capacity of the carboxamide group, suggesting reduced target affinity but improved membrane permeability.

Synthetic Pathways :

  • The target compound is likely synthesized via condensation of 5-(4-fluorophenyl)-1,3-thiazol-2-amine with 4-bromophenyl isocyanate or similar reagents, paralleling methods in and .

Challenges and Limitations:

  • Data Gaps : Direct pharmacological data (e.g., IC₅₀ values, binding affinities) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
  • Structural Complexity : Variability in substituent positioning (e.g., 3- vs. 4-trifluoromethylphenyl) complicates direct structure-activity comparisons.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with imidazo[2,1-b]thiazole core formation. For example, a hydrazide intermediate (e.g., 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide) is reacted with substituted aryl halides or carbonyl derivatives under coupling conditions (e.g., HATU/DMAP catalysis). Purity optimization involves recrystallization from ethanol/water mixtures (4:1) and chromatographic techniques (silica gel, ethyl acetate/hexane eluent) . Final characterization should include HPLC (>95% purity) and melting point analysis (e.g., 160–162°C for related analogs) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : IR confirms functional groups (e.g., C=O at ~1650 cm⁻¹, C-S-C at ~680 cm⁻¹). ¹H/¹³C NMR resolves substituent environments (e.g., 4-fluorophenyl protons as doublets at δ 7.2–7.8 ppm). LC-MS/HRMS validates molecular weight (e.g., M⁺ at m/z 493.4) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths/angles. For imidazo-thiazole analogs, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R₁ < 0.05 ensures accuracy .

Q. What initial biological screening models are appropriate for this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Antimicrobial : MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution (CLSI guidelines).
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation.
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK inhibition at 10 µM). Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Structural Confirmation : Re-validate compound identity via SC-XRD to rule out polymorphic differences .
  • Dose-Response Analysis : Perform full IC₅₀ curves (1 nM–100 µM) to assess potency thresholds.
  • Meta-Analysis : Compare logP values (e.g., 3.2 vs. 4.1) to correlate lipophilicity with membrane permeability discrepancies .

Q. What computational strategies predict the compound’s binding modes and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein PDBs (e.g., 3H6 for benzimidazole analogs) to model binding poses. Prioritize hydrogen bonds with fluorophenyl groups .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Calculate RMSD (<2 Å acceptable) .
  • QSAR : Develop models using descriptors like polar surface area (PSA) and H-bond acceptors to predict bioactivity .

Q. How can crystallographic data guide structural optimization for enhanced activity?

  • Methodological Answer :

  • Torsion Angle Analysis : Use SHELXPRO to identify rotatable bonds (e.g., C-N between thiazole and carboxamide). Introduce steric hindrance (e.g., methyl groups) to lock bioactive conformations .
  • Puckering Analysis : For fused rings, apply Cremer-Pople coordinates to quantify non-planarity. Optimize substituents (e.g., 4-bromo vs. 4-fluoro) to stabilize puckered geometries .

Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects?

  • Methodological Answer :

  • Substituent Library : Synthesize analogs varying bromophenyl (e.g., Cl, CF₃) and fluorophenyl (e.g., OCH₃, CN) groups.
  • Pharmacophore Mapping : Identify critical motifs (e.g., thiazole C=O as H-bond acceptor) via comparative molecular field analysis (CoMFA).
  • Data Integration : Correlate electronic effects (Hammett σ values) with antibacterial IC₅₀. For example, electron-withdrawing groups (σ > 0.5) enhance activity in imidazo-thiazoles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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